molecular formula C16H18N4O2 B611365 Threose phenylosazone, L- CAS No. 1194754-30-7

Threose phenylosazone, L-

Cat. No. B611365
M. Wt: 298.34
InChI Key: VNANLDVSKUEPHC-QYBCUKMXSA-N
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Description

Threose phenylosazone, L- is a bioactive chemical.

Scientific Research Applications

Evolutionary Chemistry and Biology

L-threose nucleic acids (TNA), related to L-threose phenylosazone, are of significant interest in evolutionary chemistry and biology. Studies have explored the recognition of threosyl nucleotides by DNA and RNA polymerases, revealing insights into how TNA may have played a role in the evolution of the DNA-RNA-protein world. These findings suggest that TNA could have acted as an evolutionary alternative to RNA, thereby being a candidate for further studies in evolutionary chemistry and biology (Kempeneers et al., 2003).

Chemistry and Organic Synthesis

Research has demonstrated that L-threose derivatives can be efficiently utilized in chemical reactions. For instance, the magnesium chloride catalyzed anti-aldol reaction with enolizable L-threose derivative provided high yields and diastereoselectivities. This highlights the potential of L-threose derivatives in organic synthesis, particularly in reactions with aromatic aldehydes (McNulty et al., 2007).

Structural and Dynamic Properties of Nucleic Acids

Investigations into the structural and dynamic properties of DNA/TNA and RNA/TNA chimeric duplexes have provided valuable insights. Threose nucleic acid (TNA) forms stable antiparallel complementary Watson–Crick homoduplexes and heteroduplexes with DNA and RNA. Studies using techniques like NMR, ITC, UV, and CD have helped understand how TNA templates the structure of heteroduplexes, forcing an A‐like helical geometry and influencing nucleic acid breathing dynamics (Anosova et al., 2016).

Medical Chemistry and Drug Synthesis

L-threose nucleosides have been explored for their potential in medical chemistry. A significant development is the scalable synthesis of L-threose nucleosides and their application in treating diseases like hepatitis B. These studies show that L-threose derivatives can lead to significant reductions in the levels of HBV covalently closed circular DNA in cellular assays and exhibit remarkable anti-HBV efficacy in vivo (Luo et al., 2020).

TNA Synthesis and Function

The synthesis and function of threose nucleic acid (TNA) have been a significant area of research. DNA polymerases have been found to be capable of synthesizing TNA using alpha-l-threofuranosyl thymidine-3'-triphosphate as a substrate, indicating the potential of TNA as a possible progenitor of RNA and its role in the evolution of life (Chaput & Szostak, 2003).

properties

CAS RN

1194754-30-7

Product Name

Threose phenylosazone, L-

Molecular Formula

C16H18N4O2

Molecular Weight

298.34

IUPAC Name

(R,3E,4E)-3,4-bis(2-phenylhydrazono)butane-1,2-diol

InChI

InChI=1S/C16H18N4O2/c21-12-16(22)15(20-19-14-9-5-2-6-10-14)11-17-18-13-7-3-1-4-8-13/h1-11,16,18-19,21-22H,12H2/b17-11+,20-15+/t16-/m0/s1

InChI Key

VNANLDVSKUEPHC-QYBCUKMXSA-N

SMILES

OC[C@H](O)C(/C=N/NC1=CC=CC=C1)=N/NC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Threose phenylosazone, L-;  L-Threose phenylosazone;  L-Glycero-tetrosulose, bis(phenylhydrazone); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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